molecular formula C18H20N2O3S2 B2970361 Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686771-00-6

Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No. B2970361
CAS RN: 686771-00-6
M. Wt: 376.49
InChI Key: QPIZSBVZEGRMAN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyzed Annulation Reactions

Compounds like Ethyl 2-methyl-2,3-butadienoate have been used in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines to synthesize highly functionalized tetrahydropyridines. These reactions highlight the utility of such compounds in synthesizing complex heterocyclic structures, which are often found in bioactive molecules (Zhu, Lan, & Kwon, 2003).

Synthesis of Antimicrobial Agents

Thiazole and its fused derivatives, synthesized from reactions involving similar ethyl carbonyl compounds, have shown in vitro antimicrobial activity against various bacterial and fungal strains, illustrating the potential of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Formation of Heterocyclic Derivatives

The reaction of Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with cyanomethylene compounds has been studied for the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, demonstrating the compound's role in synthesizing heterocyclic derivatives with potential pharmacological applications (Hachiyama, Koyanagi, Tomioka, & Yamazaki, 1983).

Structural Analyses for Novel Compounds

Ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, a compound synthesized through reactions involving similar ethyl derivatives, has been structurally analyzed to understand its potential applications in materials science and medicinal chemistry (Wu, 2014).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation.

Mode of Action

For instance, similar compounds have been shown to exhibit a wide spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit a wide spectrum of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

ethyl 2-methyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-23-16(22)18(2,3)25-17-19-13-10-11-24-14(13)15(21)20(17)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZSBVZEGRMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

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